3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry . The structure of this compound consists of a chloro-substituted aniline ring attached to a pyrazole moiety, making it a versatile scaffold for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole-bearing compounds, which include 3-chloro-4-(4-methyl-1h-pyrazol-1-yl)aniline, are known for their diverse pharmacological effects .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a way that leads to changes in cellular processes .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to downstream effects .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 3-chloroaniline with 4-methyl-1H-pyrazole under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-chloroaniline reacts with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group in the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted aniline derivatives .
Scientific Research Applications
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: Similar structure with a fluoro group instead of a pyrazole moiety.
4-chloro-3-methyl-1H-pyrazole: Similar pyrazole structure with a chloro group at a different position.
3-chloro-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazole: Contains a methoxyphenyl and phenyl group instead of an aniline ring.
Uniqueness
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is unique due to its specific combination of a chloro-substituted aniline ring and a pyrazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-chloro-4-(4-methylpyrazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-5-13-14(6-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWBGUTVTCBHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.